molecular formula C25H39NO6 B14659280 3-Nitro-4-(octadecanoyloxy)benzoic acid CAS No. 43049-40-7

3-Nitro-4-(octadecanoyloxy)benzoic acid

Cat. No.: B14659280
CAS No.: 43049-40-7
M. Wt: 449.6 g/mol
InChI Key: JXWMSAWUMPVHSL-UHFFFAOYSA-N
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Description

3-Nitro-4-(octadecanoyloxy)benzoic acid is an organic compound with the molecular formula C25H39NO6 It is a derivative of benzoic acid, characterized by the presence of a nitro group at the third position and an octadecanoyloxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(octadecanoyloxy)benzoic acid typically involves the esterification of 3-nitro-4-hydroxybenzoic acid with octadecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The esterification process can be represented by the following reaction:

3-Nitro-4-hydroxybenzoic acid+Octadecanoic acidCatalyst3-Nitro-4-(octadecanoyloxy)benzoic acid+Water\text{3-Nitro-4-hydroxybenzoic acid} + \text{Octadecanoic acid} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 3-Nitro-4-hydroxybenzoic acid+Octadecanoic acidCatalyst​3-Nitro-4-(octadecanoyloxy)benzoic acid+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4-(octadecanoyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to yield 3-nitro-4-hydroxybenzoic acid and octadecanoic acid under acidic or basic conditions.

    Esterification: The compound can be synthesized through esterification reactions as described above.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Acidic or basic hydrolysis conditions.

    Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts.

Major Products Formed:

    Reduction: 3-Amino-4-(octadecanoyloxy)benzoic acid.

    Hydrolysis: 3-Nitro-4-hydroxybenzoic acid and octadecanoic acid.

Scientific Research Applications

3-Nitro-4-(octadecanoyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(octadecanoyloxy)benzoic acid involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The nitro group may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

    3-Nitrobenzoic acid: Lacks the octadecanoyloxy group, making it less hydrophobic.

    4-Nitrobenzoic acid: Similar structure but with the nitro group at a different position.

    3-Nitro-4-hydroxybenzoic acid: Precursor to 3-Nitro-4-(octadecanoyloxy)benzoic acid, lacks the ester group.

Uniqueness: this compound is unique due to its long hydrophobic octadecanoyloxy chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

43049-40-7

Molecular Formula

C25H39NO6

Molecular Weight

449.6 g/mol

IUPAC Name

3-nitro-4-octadecanoyloxybenzoic acid

InChI

InChI=1S/C25H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)32-23-19-18-21(25(28)29)20-22(23)26(30)31/h18-20H,2-17H2,1H3,(H,28,29)

InChI Key

JXWMSAWUMPVHSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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